Pharmacological profile of (+)-tubocurarine chloride pentahydrate as a neuromuscular blocker
Pharmacological profile of (+)-tubocurarine chloride pentahydrate as a neuromuscular blocker
An In-depth Technical Guide to the Pharmacological Profile of (+)-Tubocurarine Chloride Pentahydrate
Foreword: The Prototypical Neuromuscular Blocker
(+)-Tubocurarine, derived from the potent South American arrow poison known as curare, holds a foundational place in pharmacology.[1][2][3] Although its clinical use has been largely superseded by synthetic agents with more favorable safety profiles, its study remains critical for understanding the principles of neuromuscular transmission and blockade.[1][4] This guide provides a comprehensive technical overview of (+)-tubocurarine's pharmacological profile, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the established experimental methodologies used for its characterization, grounding our discussion in the causality that drives scientific inquiry in this field.
Chemical and Physical Properties
(+)-Tubocurarine is a benzylisoquinoline alkaloid, existing as a mono-quaternary amine.[1][5] Its rigid, bulky structure is crucial for its interaction with the nicotinic acetylcholine receptor. The pentahydrate form of its chloride salt is typically used in experimental and historical clinical settings.
-
Chemical Formula: C₃₇H₄₂Cl₂N₂O₆
-
Molar Mass: 681.65 g·mol⁻¹
-
Key Structural Feature: The presence of quaternary ammonium groups allows it to bind to the anionic sites of the nicotinic acetylcholine receptor, mimicking the quaternary amine of acetylcholine.[5]
Mechanism of Action: Competitive Antagonism and Beyond
The primary mechanism of (+)-tubocurarine is competitive antagonism at the nicotinic acetylcholine receptor (nAChR) located on the motor endplate of the neuromuscular junction.[6][7][8]
Upon arrival of an action potential at the motor nerve terminal, acetylcholine (ACh) is released into the synaptic cleft. It then binds to nAChRs, which are ligand-gated ion channels. This binding opens the channels, allowing an influx of sodium ions and causing depolarization of the muscle membrane (the end-plate potential). If this potential reaches a threshold, it triggers a muscle action potential, leading to contraction.
(+)-Tubocurarine, administered parenterally, competes with ACh for the same binding sites on the nAChR.[8] By occupying these sites without activating the receptor, it prevents ACh from binding and thus inhibits depolarization.[5] This is the hallmark of a non-depolarizing neuromuscular block. The blockade is surmountable; increasing the concentration of ACh in the synaptic cleft, for example by administering an acetylcholinesterase inhibitor like neostigmine, can reverse the effect.[6][8]
Further research reveals a more complex interaction than simple competition:
-
Channel Block: Some evidence suggests that tubocurarine can also physically block the open ion channel of the nAChR in a voltage-dependent manner, contributing to the neuromuscular blockade.[8][9][10]
-
Presynaptic Effects: Tubocurarine may also have effects on presynaptic receptors, potentially affecting the release of acetylcholine during repetitive stimulation.[4][11]
The binding sites for tubocurarine are located at the interfaces between the α and γ subunits (high-affinity site) and the α and δ subunits (low-affinity site) of the fetal-type nAChR.[12][13]
Figure 1. Mechanism of (+)-tubocurarine at the neuromuscular junction.
Pharmacokinetic Profile
The disposition of (+)-tubocurarine in the body follows a multi-compartment model, typically a two-compartment open model.[6] Its highly polar, ionized nature restricts its movement across lipid membranes, resulting in a small volume of distribution.
| Parameter | Value (Adult Human) | Notes |
| Onset of Action | ~5 minutes | Relatively slow onset compared to modern agents.[5] |
| Duration of Action | 60 - 120 minutes | Long-acting neuromuscular blocker.[5] |
| Volume of Distribution (Vdss) | 0.30 ± 0.10 L/kg | Increases in neonates and infants.[14] |
| Elimination Half-Life (t½β) | ~89 - 124 minutes | Significantly longer in neonates (~174 min) and in patients with renal failure.[2][6][14] |
| Total Body Clearance | ~56 ml/min | Primarily via renal and, to a lesser extent, biliary excretion.[15] |
| Plasma Protein Binding | ~50% | [5] |
| Elimination | Primarily unchanged in urine (~40-95%) and bile (~12%).[2][15] | Does not undergo significant metabolism.[15] |
Causality Insight: The prolonged half-life in neonates is a direct consequence of their immature renal function, highlighting the critical role of the kidneys in clearing the drug.[14] Similarly, the prolonged blockade in patients with renal failure is due to decreased elimination, not increased sensitivity at the receptor level.[2]
Pharmacodynamic Profile
The primary pharmacodynamic effect of (+)-tubocurarine is dose-dependent skeletal muscle relaxation, progressing to flaccid paralysis.[5] The effect is not uniform across all muscle groups; smaller, rapidly moving muscles of the eyes, jaw, and larynx are affected first, followed by the larger muscles of the limbs and trunk, and finally the intercostal muscles and the diaphragm.[5] Recovery occurs in the reverse order.
| Parameter | Value | Species/Model | Notes |
| IC₅₀ | 41 ± 2 nM | Mouse muscle nAChR (BC3H-1 cells) | Concentration causing 50% inhibition of receptor function.[9] |
| Kd (high affinity) | 35 nM | Torpedo nAChR | Dissociation constant for the high-affinity binding site (α-γ).[12] |
| Kd (low affinity) | 1.2 µM | Torpedo nAChR | Dissociation constant for the low-affinity binding site (α-δ).[12] |
| ED₅₀ (humans) | 0.25 mg/kg | In vivo (thumb adduction) | Effective dose for 50% twitch depression at 0.1 Hz stimulation.[16] |
| ED₉₅ (humans) | 0.52 mg/kg | In vivo (thumb adduction) | Effective dose for 95% twitch depression at 0.1 Hz stimulation.[16] |
| ED₅₀ (cat) | 105 µg/kg | In vivo (gastrocnemius muscle) | [13] |
Causality Insight: The apparent potency of tubocurarine is highly dependent on the frequency of nerve stimulation used for assessment.[16] Higher frequencies (e.g., 1.0 Hz) lead to a much lower calculated ED₅₀ compared to lower frequencies (0.1 Hz). This is likely due to presynaptic effects where the drug interferes with the mobilization of ACh vesicles during high-frequency stimulation, a phenomenon known as "fade." This underscores the necessity of standardizing stimulation parameters in pharmacodynamic studies.
Adverse Effects and Clinical Considerations
The clinical utility of (+)-tubocurarine is limited by two significant side effects, both of which are direct consequences of its chemical structure and off-target interactions.
-
Histamine Release: Tubocurarine is a potent inducer of histamine release from mast cells.[5][17] This is not a receptor-mediated effect but rather a direct chemical interaction. The released histamine can cause hypotension (due to vasodilation), bronchospasm, and excessive salivary and bronchial secretions.[5][18] This makes the drug particularly hazardous for patients with asthma or significant cardiovascular disease.[5]
-
Ganglionic Blockade: At therapeutic doses, tubocurarine can block nicotinic receptors at autonomic ganglia.[4] This blockade, particularly of the sympathetic ganglia, inhibits compensatory cardiovascular reflexes and contributes significantly to hypotension.[4]
These side effects were the primary impetus for the development of newer, more specific neuromuscular blockers with minimal histamine-releasing or ganglion-blocking properties.
Key Experimental Methodologies
A robust pharmacological characterization of a neuromuscular blocker like (+)-tubocurarine requires a combination of in vitro and in vivo assays.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Kd) and inhibitory constant (Ki) of tubocurarine for the nicotinic acetylcholine receptor.
Causality: This assay directly quantifies the interaction between the drug and its molecular target, independent of downstream physiological events. It is a crucial first step in understanding the drug's potency and specificity. Competition binding assays are used to determine the affinity of an unlabeled drug (tubocurarine) by measuring its ability to displace a labeled ligand with known affinity.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Source:
-
Homogenize tissue rich in nAChRs (e.g., electric organ from Torpedo californica or cultured BC3H-1 cells expressing muscle-type nAChRs) in a suitable buffer (e.g., Tris-HCl with protease inhibitors).[19][20]
-
Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane preparation in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Procedure:
-
In a series of tubes, add a fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-α-bungarotoxin).[20]
-
Add increasing concentrations of unlabeled (+)-tubocurarine (the competitor).
-
To determine non-specific binding, prepare a set of tubes containing the radioligand and a saturating concentration of a known nAChR antagonist (e.g., high-concentration unlabeled α-bungarotoxin).
-
Initiate the binding reaction by adding the membrane preparation to all tubes.
-
Incubate at a defined temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold assay buffer to reduce non-specific binding.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the tubocurarine concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ (concentration of tubocurarine that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Ex Vivo Phrenic Nerve-Hemidiaphragm Assay
Objective: To assess the functional effect of tubocurarine on neuromuscular transmission in an isolated tissue preparation.
Causality: This assay provides a functional measure of neuromuscular blockade in a controlled ex vivo environment, bridging the gap between molecular binding and whole-animal response. It allows for the determination of potency (EC₅₀) and the characterization of the block (e.g., fade in response to tetanic stimulation).
Protocol:
-
Tissue Dissection:
-
Experimental Setup:
-
Mount the preparation in an organ bath filled with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Attach the central tendon of the diaphragm to an isometric force transducer and the costal margin to a fixed hook in the bath.
-
Place the phrenic nerve across a pair of stimulating electrodes.
-
-
Data Acquisition:
-
Apply a resting tension to the muscle (e.g., 1 g).
-
Stimulate the phrenic nerve with supramaximal single pulses (e.g., 0.1 Hz frequency, 0.1 ms pulse width) to elicit twitch contractions.[21]
-
Allow the preparation to equilibrate until a stable baseline twitch height is achieved.
-
Record the isometric contractions using a data acquisition system.
-
-
Drug Application and Analysis:
-
Construct a cumulative concentration-response curve. Add increasing concentrations of (+)-tubocurarine to the organ bath at set intervals, allowing the response to stabilize at each concentration.
-
Measure the percentage inhibition of the baseline twitch height at each concentration.
-
Plot the percentage inhibition against the log concentration of tubocurarine and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Figure 2. Workflow for the Phrenic Nerve-Hemidiaphragm Assay.
In Vivo Neuromuscular Blockade Assessment
Objective: To determine the potency (ED₅₀) and duration of action of tubocurarine in a living animal.
Causality: This is the most physiologically relevant assay, integrating the drug's pharmacokinetic and pharmacodynamic properties. It allows for the assessment of the overall effect of the drug in a complex biological system. The sciatic nerve-tibialis anterior model is a classic preparation for this purpose.[7]
Protocol: Sciatic Nerve-Tibialis Anterior Preparation (Rat Model)
-
Animal Preparation:
-
Anesthetize a rat (e.g., with urethane or a suitable inhalational anesthetic). Ensure adequate depth of anesthesia throughout the experiment.
-
Cannulate the trachea for artificial ventilation if necessary, and a femoral or jugular vein for intravenous drug administration.
-
Expose the sciatic nerve in the thigh through a small incision.[24]
-
Isolate the tendon of the tibialis anterior muscle and attach it via a suture to an isometric force transducer. Stabilize the leg to prevent movement.
-
-
Experimental Setup:
-
Place stimulating electrodes on the isolated sciatic nerve.
-
Stimulate the nerve with supramaximal single pulses (e.g., 0.1 Hz) and record the evoked twitch tension of the tibialis anterior muscle.
-
-
Drug Administration and Monitoring:
-
Once a stable baseline twitch response is obtained, administer a bolus intravenous dose of (+)-tubocurarine.
-
Continuously record the twitch tension to observe the onset, maximal effect, and duration of the neuromuscular blockade.
-
Determine the ED₅₀ by administering different doses to separate groups of animals and calculating the dose that produces a 50% reduction in twitch height.
-
Clinical Assessment: Train-of-Four (TOF) Monitoring
Objective: To monitor the depth of neuromuscular blockade in a clinical or research setting.
Causality: TOF stimulation is a non-invasive method to functionally assess the degree of receptor blockade. The characteristic "fade" (the progressive decrease in twitch height from the first to the fourth stimulus) seen with non-depolarizing blockers is a result of presynaptic effects, where the blocker impairs the mobilization of ACh reserves. The ratio of the fourth twitch to the first (T4/T1 ratio) provides a quantitative measure of recovery from blockade.
Protocol:
-
Electrode Placement: Place two stimulating electrodes over the path of a peripheral nerve, typically the ulnar nerve at the wrist.[25]
-
Determine Supramaximal Stimulus: Before administering the blocker, deliver single twitches of increasing current until the muscle response (thumb adduction) no longer increases. Set the stimulus current to be slightly above this level (supramaximal).[26]
-
TOF Stimulation:
-
Assessment:
-
Qualitative (Visual/Tactile): Count the number of observable twitches (the TOF count). A count of 1-2 out of 4 indicates an adequate surgical block.[26]
-
Quantitative (Acceleromyography/Mechanomyography): Measure the amplitude of the first (T1) and fourth (T4) twitches. Calculate the TOF ratio (T4/T1). A TOF ratio ≥ 0.9 is generally required to confirm adequate recovery from neuromuscular blockade before extubation.[1]
-
Conclusion
(+)-Tubocurarine chloride pentahydrate, while historically significant, serves as a quintessential tool for understanding the pharmacology of the neuromuscular junction. Its profile as a long-acting, non-depolarizing blocker with significant side effects from histamine release and ganglionic blockade provides a benchmark against which all other neuromuscular blockers are measured. A thorough characterization, employing a logical progression from molecular binding assays to integrated in vivo models, is essential for elucidating the complete pharmacological profile of any agent in this class. The methodologies described herein represent the foundational, self-validating systems required for such an investigation, providing the trustworthy and accurate data demanded by modern drug development.
References
-
Ramzan, I. M., Shanks, C. A., & Triggs, E. J. (1978). Studies of d-tubocurarine pharmacokinetics in humans and dogs. Anaesthesia and Intensive Care, 6(1), 30-35. [Link]
-
Murphy, G. S., & Szokol, J. W. (n.d.). Monitoring Neuromuscular Blockade. Anesthesiology, American Society of Anesthesiologists. [Link]
-
Axis Neuromonitoring. (2018). Train of Four (TOF) Monitoring: Are We Doing It The Right Way?[Link]
-
Quinte Health Care. (2019). Peripheral Nerve Stimulation/Train of Four (TOF) Monitoring. [Link]
-
Wenningmann, I., & Dilger, J. P. (2001). The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium. Molecular Pharmacology, 60(4), 790-796. [Link]
-
Su, J. Y., & Lee, C. (1974). Isolated, blood-perfused phrenic nerve-diaphragm preparation of the dog: description of a new method and effects of neuromuscular blocking agents on twitch tension and blood flow. The Journal of pharmacology and experimental therapeutics, 189(3), 569-577. [Link]
-
Meijer, D. K., Weitering, J. G., Vermeer, G. A., & Scaf, A. H. (1979). Comparative pharmacokinetics of d-tubocurarine and metocurine in man. Anesthesiology, 51(5), 402-407. [Link]
-
Fisher, D. M., O'Keeffe, C., Stanski, D. R., Cronnelly, R., Miller, R. D., & Gregory, G. A. (1982). Pharmacokinetics and pharmacodynamics of d-tubocurarine in infants, children, and adults. Anesthesiology, 57(3), 203-208. [Link]
-
Wikipedia contributors. (n.d.). Tubocurarine chloride. In Wikipedia. [Link]
-
Sheffield Bioscience Programs. (n.d.). A computer simulation of experiments which may be performed on cat sciatic nerve-tibialis anterior muscle in vivo to teach the essentials of neuromuscular pharmacology. [Link]
-
Wikipedia contributors. (n.d.). Tubocurarine chloride. In Wikipedia. [Link]
-
Pedersen, S. E., & Cohen, J. B. (1990). d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor. Proceedings of the National Academy of Sciences of the United States of America, 87(7), 2785-2789. [Link]
-
Miller, R. D., Matteo, R. S., Benet, L. Z., & Sohn, Y. J. (1977). The pharmacokinetics of d-tubocurarine in man with and without renal failure. The Journal of pharmacology and experimental therapeutics, 202(1), 1-7. [Link]
-
Eldefrawi, A. T., Eldefrawi, M. E., Albuquerque, E. X., Oliveira, A. C., Mansour, N., Adler, M., Daly, J. W., Brown, G. B., Burgermeister, W., & Witkop, B. (1977). Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule. Proceedings of the National Academy of Sciences of the United States of America, 74(5), 2172-2176. [Link]
-
Basta, S. J., Savarese, J. J., Ali, H. H., Moss, J., & Gionfriddo, M. (1983). Inhibition of d-tubocurarine-induced histamine release by halothane. Anesthesiology, 58(5), 438-441. [Link]
-
Penn Medicine. (2020). Nursing Management of Continuous Neuromuscular Blocking Agents (NMBA). [Link]
-
iWorx. (n.d.). Experiment AN-3: Neuromuscular Studies. [Link]
-
Moss, J., Rosow, C. E., Savarese, J. J., Philbin, D. M., & Kniffen, K. J. (1981). Role of histamine in the hypotensive action of d-tubocurarine in humans. Anesthesiology, 55(1), 19-25. [Link]
-
Savarese, J. J. (1979). The autonomic margins of safety of metocurine and d-tubocurarine in the cat. Anesthesiology, 50(1), 40-46. [Link]
-
Ali, H., Gristwood, R. W., & Pearce, F. L. (1986). Some studies on the release of histamine from mast cells treated with d-tubocurarine. Agents and actions, 18(1-2), 71-73. [Link]
-
Kubota, Y. (1986). Effects of tubocurarine on plasma histamine concentration in the rat. Correlation with the release of histamine from isolated mast cells. British journal of anaesthesia, 58(12), 1397-1403. [Link]
-
Colquhoun, D., Dreyer, F., & Sheridan, R. E. (1979). The actions of tubocurarine at the frog neuromuscular junction. The Journal of physiology, 293, 247-284. [Link]
-
Glavinović, M. I. (1981). The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog. Canadian journal of physiology and pharmacology, 59(6), 564-570. [Link]
-
ResearchGate. (2025). (PDF) Interaction of d-tubocurarine analogs with the mouse nicotinic acetylcholine receptor - Ligand orientation at the binding site. [Link]
-
Arias, H. R., Valenzuela, C. F., & Johnson, D. A. (1997). Interaction of d-tubocurarine analogs with the mouse nicotinic acetylcholine receptor. Ligand orientation at the binding site. The Journal of biological chemistry, 272(40), 25071-25078. [Link]
-
Zanetti, G., Negro, S., Pirazzini, M., & Caccin, P. (2018). Mouse Phrenic Nerve Hemidiaphragm Assay (MPN). Bio-protocol, 8(5), e2759. [Link]
-
Ali, H. H., Savarese, J. J., & Basta, S. J. (1979). Stimulus frequency and dose-respone curve to d-tubocurarine in man. Anesthesiology, 51(3), 235-241. [Link]
-
ResearchGate. (n.d.). Experimental setup for acute in vivo rat sciatic nerve studies. [Link]
-
Suarez-Kurtz, G., & Brazil, O. V. (1985). Characterization of the train-of-four response in fast and slow muscles: effect of d-tubocurarine, pancuronium, and vecuronium. Anesthesiology, 62(6), 754-758. [Link]
-
Scuka, M., & Mozrzymas, J. W. (1992). Kinetics of (+)-tubocurarine blockade at the neuromuscular junction. Progress in neurobiology, 38(1), 19-31. [Link]
-
ResearchGate. (n.d.). Structures of d-tubocurarine analogs. [Link]
-
Green, W. N., & Claudio, T. (1994). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of neuroscience : the official journal of the Society for Neuroscience, 14(6), 3426-3436. [Link]
-
Glavinović, M. I. (1981). The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog. Canadian journal of physiology and pharmacology, 59(6), 564-570. [Link]
-
Colquhoun, D., Dreyer, F., & Sheridan, R. E. (1979). The actions of tubocurarine at the frog neuromuscular junction. The Journal of physiology, 293, 247-284. [Link]
-
Bergh, N. P. (1953). Studies on the reaction of the isolated phrenic nerve diaphragm preparation of various species to certain agents causing a neuromuscular block. Scandinavian journal of clinical and laboratory investigation. Supplementum, 5(Suppl 7), 5-29. [Link]
-
DEA. (2024). Assessment of function of the neuromuscular junction in phrenic nerve-diaphragm preparation. [Link]
-
Gordon, T., & Sulaiman, O. A. (2009). Reinnervation of the Tibialis Anterior Following Sciatic Nerve Crush Injury: A Confocal Microscopic Study in Transgenic Mice. Journal of visualized experiments : JoVE, (34), 1606. [Link]
-
Zanetti, G., Negro, S., Pirazzini, M., & Caccin, P. (2018). Mouse Phrenic Nerve Hemidiaphragm Assay (MPN). Bio-protocol, 8(5), e2759. [Link]
-
Krotov, V., & Kopach, O. (2024). Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo. Bio-protocol. [Link]
-
Eagle Biosciences. (n.d.). Anti-AChR (Acetylcholine Receptor) ELISA. [Link]
Sources
- 1. openanesthesia.org [openanesthesia.org]
- 2. The pharmacokinetics of d-tubocurarine in man with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tubocurarine on plasma histamine concentration in the rat. Correlation with the release of histamine from isolated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubocurarine chloride - Wikipedia [en.wikipedia.org]
- 6. Studies of d-tubocurarine pharmacokinetics in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sheffield Bioscience Programs [sheffbp.co.uk]
- 8. The actions of tubocurarine at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The actions of tubocurarine at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the train-of-four response in fast and slow muscles: effect of d-tubocurarine, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of d-tubocurarine in infants, children, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative pharmacokinetics of d-tubocurarine and metocurine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stimulus frequency and dose-respone curve to d-tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of d-tubocurarine-induced histamine release by halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of histamine in the hypotensive action of d-tubocurarine in humans. | Department of Anesthesiology [anesthesiology.weill.cornell.edu]
- 19. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interaction of d-tubocurarine analogs with the mouse nicotinic acetylcholine receptor. Ligand orientation at the binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 23. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reinnervation of the Tibialis Anterior Following Sciatic Nerve Crush Injury: A Confocal Microscopic Study in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. faculty.washington.edu [faculty.washington.edu]
- 26. med.upenn.edu [med.upenn.edu]
- 27. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
